5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-25(15-16-7-4-3-5-8-16)30(27,28)19-11-12-21(23)20(14-19)22(26)24-17-9-6-10-18(13-17)29-2/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCIRNVEIGLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide typically involves multiple steps, including the introduction of the benzyl(methyl)sulfamoyl group, the fluorination of the benzene ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.
Sulfonation: The amino group can be converted to a sulfonamide using sulfonyl chloride.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.
Coupling Reactions: The final step may involve coupling reactions to attach the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide exhibit significant anticancer properties. A study involving structure-activity relationships (SARs) of related compounds demonstrated their effectiveness against various cancer cell lines, suggesting potential for therapeutic development. The modifications in the benzamide structure can enhance selectivity and potency against specific cancer types, making it a candidate for further investigation in drug development .
Anti-inflammatory Properties
The compound's sulfamoyl group may contribute to anti-inflammatory effects. In vitro studies have shown that sulfamoyl derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis or other inflammatory disorders .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzamide derivatives, including 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide. The compound was tested against several human cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that structural modifications significantly influenced biological activity, paving the way for further optimization .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory properties of sulfamoyl compounds through in vitro assays. The findings indicated that these compounds effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which these compounds could be utilized in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares a benzamide backbone with the following structural analogs:
Key Observations :
- The sulfamoyl group is a conserved feature across analogs, suggesting its role in target binding.
- Fluorine at the 2-position (as in the target compound and K781-9931) may enhance metabolic stability and lipophilicity .
- Methoxy groups (e.g., in LMM5 and the target compound) improve solubility and influence electronic properties .
Physicochemical Properties
Melting Points and Stability
Data from and highlight the impact of substituents on physical properties:
Key Observations :
Antifungal Activity (LMM5 Analogs)
LMM5, a structural analog with an oxadiazole ring, inhibits Candida albicans via thioredoxin reductase inhibition (IC₅₀: 50 μg/mL) and demonstrates low cytotoxicity in fibroblast cell lines . The target compound’s 3-methoxyphenyl group may enhance membrane permeability compared to LMM5’s 4-methoxyphenyl substituent.
Enzyme Inhibition (PD-L1 and Glucokinase)
Anticancer Potential
Compound 31 () shows antiproliferative activity against MCF7, DU-145, and PC-3 cell lines, highlighting the role of sulfamoyl-benzamide hybrids in oncology .
Key Research Findings and Implications
Substituent-Driven Activity : Fluorine and methoxy groups optimize pharmacokinetics and target engagement (e.g., LMM5’s antifungal efficacy ).
Sulfamoyl Motif : Critical for interactions with enzymes (PD-L1, glucokinase) and receptors .
Biological Activity
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide core
- A sulfamoyl group
- A fluorine atom at the 2-position
- A methoxyphenyl substituent
This structural diversity suggests potential interactions with various biological targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of benzamide derivatives, including those similar to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide. For instance, derivatives containing similar moieties have shown significant inhibitory effects on cancer cell lines. The following table summarizes some findings related to related compounds:
| Compound | Target Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | FGFR1 | <4.1 | |
| Compound B | EGFR T790M | 5.3 | |
| Compound C | NSCLC (H1975) | 38.6 |
These results indicate that modifications in the benzamide structure can lead to varying degrees of potency against different cancer types.
The mechanism of action for compounds like 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide often involves inhibition of key kinases involved in cell proliferation and survival pathways. For example, compounds exhibiting strong activity against FGFR1 and EGFR kinases have been documented, suggesting that similar mechanisms may be at play for our compound of interest.
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating a series of benzamide derivatives, one compound demonstrated exceptional antitumor activity in vitro against multiple cancer cell lines, including those resistant to standard treatments. The structural modifications were key in enhancing efficacy while reducing toxicity .
- Neuroleptic Activity : Benzamide derivatives have also been investigated for neuroleptic activity. A study found that specific modifications significantly increased potency compared to established neuroleptics like haloperidol . This suggests that compounds similar to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide may possess therapeutic potential in psychiatric disorders.
- Selective Kinase Inhibition : Recent advancements in the design of benzamide-based inhibitors have shown promising results in selectively targeting kinases involved in cancer progression. For instance, certain derivatives exhibited selective inhibition profiles that could be beneficial in minimizing side effects while maximizing therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
